molecular formula C26H45NO7SSe B1228264 Tauroselcholic acid CAS No. 75018-71-2

Tauroselcholic acid

Cat. No.: B1228264
CAS No.: 75018-71-2
M. Wt: 594.7 g/mol
InChI Key: JCMLWGQJPSGGEI-HZAMXZRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauroselcholic acid is a synthetic bile acid analog that is critical for research in gastroenterology and diagnostic development . Its primary research application is as the active pharmaceutical ingredient in the SeHCAT (selenium-75 homocholic acid taurine) test, a diagnostic tool used to investigate bile acid malabsorption (BAM) . BAM is a cause of chronic diarrhea, which can be idiopathic or secondary to conditions like Crohn's disease, ileal resection, or cholecystectomy . The mechanism of action for this application is based on its identical physiological behavior to natural bile acids . After oral administration, it is absorbed in the terminal ileum and undergoes enterohepatic circulation . In the SeHCAT test, the compound is labeled with the gamma-emitting isotope Selenium-75. The retention of the compound in the body after seven days is measured using a gamma camera; low retention values (typically ≤15%) are diagnostic for bile acid malabsorption . This provides researchers and clinicians with a objective measure of bile acid pool loss and ileal function . Beyond this established diagnostic role, this compound serves as a valuable tool in broader pharmaceutical and biochemical research, including the study of enterohepatic circulation and the development of bile acid-based therapies . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]selanylacetyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMLWGQJPSGGEI-HZAMXZRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028204
Record name Tauroselcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75018-71-2
Record name Tauroselcholic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075018712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauroselcholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tauroselcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAUROSELCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6630PU5ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Production of Selenium-75

Selenium-75 is produced via neutron activation of enriched selenium-74 in a nuclear reactor. The neutron-gamma (n,γ) reaction transforms stable ^74^Se into radioactive ^75^Se. The irradiated material is then processed to isolate the isotope, which is dissolved in an aqueous solution for subsequent synthesis steps.

Conjugation of Taurine and Homocholic Acid

This compound is synthesized by conjugating taurine with a homocholic acid backbone. This step mimics natural bile acid conjugation, ensuring physiological behavior identical to endogenous compounds like taurocholic acid. The synthesis involves:

  • Activation of homocholic acid : Carboxylic acid groups are activated for nucleophilic attack.

  • Taurine coupling : Taurine reacts with activated homocholic acid to form the this compound structure.

  • Selenium-75 incorporation : The selenol group (-SeH) is introduced at position 23 of the homocholic acid chain, replacing sulfur in natural analogues.

The final product is purified via chromatography to remove unreacted precursors and radionuclidic impurities.

The formulated product consists of 370 kBq (10 µCi) of ^75^Se-tauroselcholic acid per capsule, adjusted to the activity reference date.

Excipients and Capsule Composition

Each capsule contains:

  • Active ingredient : <0.1 mg this compound labeled with 370 kBq selenium-75.

  • Excipients :

    • Disodium phosphate dihydrate (buffer)

    • Gelatin (capsule shell)

    • Titanium dioxide (E171, opacifier)

    • Quinoline yellow (E104) and erythrosine (E127, colorants).

Capsules are size 3, with an ivory body and orange cap for identification.

Encapsulation and Packaging

The drug substance is aliquoted into pre-measured doses, encapsulated under controlled conditions, and individually packed in polystyrene containers with polythene foam padding to prevent radiation leakage.

Selenium-75’s physical half-life (118 days) necessitates decay correction for accurate dosing. Activity is calibrated to the reference date using:

A=A0×eλtA = A_0 \times e^{-\lambda t}

where AA = current activity, A0A_0 = initial activity, λ\lambda = decay constant, and tt = time elapsed.

Quality Control and Regulatory Compliance

Radiochemical Purity

Batch testing ensures radiochemical purity >95% via high-performance liquid chromatography (HPLC) and gamma spectroscopy. Impurities, including free ^75^Se and unreacted precursors, are limited to <5%.

Microbiological and Particulate Testing

Capsules undergo sterility testing per European Pharmacopoeia standards. Particulate matter is controlled to ≤3 particles ≥25 µm per capsule.

Clinical Preparation Protocols

Prior to administration, patients may fast to standardize gastrointestinal conditions, though practices vary. Concomitant use of bile acid sequestrants (e.g., cholestyramine) is discontinued ≥72 hours before testing to avoid interference .

Chemical Reactions Analysis

Types of Reactions: Tauroselcholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

Scientific Research Applications

Clinical Applications

1. Diagnosis of Bile Acid Malabsorption (BAM)
SeHCAT is a crucial tool for diagnosing BAM, a condition where the body fails to properly absorb bile acids, leading to chronic diarrhea and other gastrointestinal issues. The test involves administering a capsule containing SeHCAT, which is then tracked using gamma camera imaging to measure the retention of the compound in the body over a week. A retention rate below 15% is indicative of BAM, with lower rates suggesting more severe malabsorption .

2. Assessment of Ileal Function
The ileum plays a significant role in bile acid absorption. SeHCAT testing can help evaluate ileal function, particularly in patients with conditions like Crohn's disease or after ileal resections. This assessment aids in understanding the extent of bile acid loss and guides treatment options .

3. Investigation of Inflammatory Bowel Disease (IBD)
In patients with IBD, SeHCAT can assist in determining whether symptoms are due to BAM. The test helps differentiate between IBD-related symptoms and those caused by other factors, thereby facilitating appropriate management strategies .

Efficacy of SeHCAT Testing

A systematic review highlighted that SeHCAT testing has a high sensitivity (100%) and specificity (91.2%) for predicting responses to bile acid sequestrants like colestyramine in patients with BAM . The median response rate to these treatments among patients with low SeHCAT retention values was reported at 68%, indicating significant clinical relevance .

Case Studies

  • Study on Retention Rates : A retrospective analysis of 212 patients undergoing SeHCAT scans revealed that 54% exhibited abnormal retention rates, with 34% classified as severe BAM. This study underscored the utility of SeHCAT in clinical practice and its capacity to guide therapeutic interventions .
  • Longitudinal Study : Another study tracked changes in SeHCAT retention over time in patients treated for BAM, demonstrating improvements correlating with therapy adherence and dietary modifications .

Data Tables

Application Details
BAM Diagnosis Retention < 15% indicates BAM; used extensively in clinical settings for accurate diagnosis.
Ileal Function Assessment Evaluates absorption efficiency post-surgery or in chronic conditions like Crohn's disease.
IBD Investigation Differentiates between IBD symptoms and BAM, guiding treatment decisions.

Mechanism of Action

Tauroselcholic acid acts by mimicking natural bile acids. It is absorbed in the intestine and undergoes enterohepatic circulation. The compound binds to bile acid receptors and is involved in the emulsification and absorption of dietary fats. The selenium atom allows for radiolabeling, enabling its use in diagnostic imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tauroselcholic acid belongs to the taurine-conjugated bile acid family. Key structural analogs include:

Compound Structure Key Differences Clinical Use
This compound 3α,7α,12α-trihydroxy-5β-cholan-24-oyl taurine + selenium-75 isotope Radioactive isotope for imaging Diagnosis of BAM/BAD via SeHCAT test
Taurocholic acid 3α,7α,12α-trihydroxy-5β-cholan-24-oyl taurine Lacks selenium-75; natural bile acid Research on bile acid transport
Taurodeoxycholic acid 3α,12α-dihydroxy-5β-cholan-24-oyl taurine One fewer hydroxyl group (7α removed) Experimental therapies, membrane studies
Taurochenodeoxycholic acid 3α,7α-dihydroxy-5β-cholan-24-oyl taurine One fewer hydroxyl group (12α removed) Choleretic agent, lipid digestion studies

While these compounds share a taurine-conjugated backbone, this compound’s selenium-75 modification enables unique diagnostic applications unavailable to non-radiolabeled analogs .

Diagnostic Performance Compared to Other BAM/BAD Tests

This compound (SeHCAT) is compared with alternative diagnostic methods for BAM/BAD:

Diagnostic Test Mechanism Diagnostic Yield (95% CI) Strengths Limitations
SeHCAT Retention Test Measures 7-day retention of radiolabeled bile acid 0.308 (0.247–0.377) Gold standard for sensitivity/specificity Limited availability in some regions
Fecal Bile Acid Secretion Quantifies total fecal bile acids over 48h 0.255 (0.071–0.606) Direct measurement of bile acid loss Labor-intensive, poor patient compliance
Serum FGF19 Low FGF19 indicates impaired feedback 0.248 (0.147–0.385) Non-invasive, rapid Less sensitive in mild BAM
Serum C4 Elevated C4 reflects increased bile acid synthesis 0.171 (0.134–0.217) Cost-effective Affected by hepatic dysfunction

The SeHCAT test demonstrates superior diagnostic yield, particularly in idiopathic BAM/BAD, and correlates strongly with treatment response to bile acid sequestrants (e.g., 96% response rate in patients with <5% retention) .

Clinical and Economic Impact

  • Adoption Trends : SeHCAT usage has increased significantly, with UK centers reporting a 70% rise in test requests from 2005–2011 .
  • Limitations : Despite its efficacy, NICE initially restricted SeHCAT to research (2012) due to insufficient cost-effectiveness data, though recent studies advocate its clinical adoption .

Biological Activity

Tauroselcholic acid, a bile acid analogue, is primarily utilized in the diagnosis of bile acid malabsorption (BAM) through the SeHCAT (tauroselcholic [75Selenium] acid) test. This compound exhibits physiological behaviors similar to naturally occurring bile acids, making it a valuable tool in clinical settings. This article delves into the biological activity of this compound, its pharmacokinetics, clinical applications, and research findings.

Pharmacokinetics and Biodistribution

Upon oral administration, approximately 95% of this compound is absorbed, predominantly in the terminal ileum during enterohepatic circulation. The compound's biodistribution is largely confined to the biliary ducts, gut, and liver. Whole body retention studies indicate that 97-100% of the radioactive label is excreted, with a biological half-life of about 2.6 days for the majority and a smaller fraction exhibiting a half-life of 62 days .

Clinical Applications

This compound is employed in various clinical contexts:

  • Diagnosis of Bile Acid Malabsorption : The SeHCAT test measures how well the body absorbs bile acids. A retention value of less than 15% after 7 days is indicative of BAM.
  • Assessment of Ileal Function : It aids in evaluating ileal function in patients suspected of having inflammatory bowel disease (IBD) or chronic diarrhea.
  • Therapeutic Monitoring : Following a positive SeHCAT result, patients may be treated with bile acid sequestrants such as colestyramine or colesevelam to manage symptoms .

Efficacy of SeHCAT Testing

A systematic review highlighted that among patients with a SeHCAT retention value of ≤15%, the response rate to bile acid sequestrants was approximately 68% , with sensitivity and specificity estimates for predicting treatment response at 100% and 91.2% , respectively .

Case Study Overview

A study involving 48 patients assessed faecal bile acid concentrations before and after treatment with colesevelam. The results indicated no significant changes in median faecal bile acid concentrations pre-treatment (4.2 μmol/g) versus post-treatment at 4 weeks (4.8 μmol/g) and 8 weeks (4.8 μmol/g), despite a clinical response rate of 64.6% among those treated .

Summary of Findings

ParameterValue
Absorption~95%
Biological Half-life2.6 days
Retention (Normal)>20%
Retention (BAM <15%)68% response rate
Sensitivity (to predict response)100%
Specificity91.2%

Q & A

Q. What is the physiological mechanism of Tauroselcholic acid in diagnosing bile acid malabsorption (BAM)?

this compound ([75Se]SeHCAT) mimics natural bile acid conjugates, undergoing enterohepatic circulation. After oral administration, it is absorbed in the terminal ileum, and its retention is measured via gamma camera imaging after 7 days. Retention values <15% indicate BAM severity. This method leverages the compound’s identical physiological behavior to natural bile acids, enabling quantification of bile acid pool loss .

Methodological Insight: Use gamma camera imaging at baseline and day 7 to calculate retention percentages. Validate results against clinical symptoms (e.g., chronic diarrhea) and compare with fecal bile acid excretion assays .

Q. What are the standardized protocols for administering SeHCAT tests in clinical research?

The SeHCAT test involves oral administration of a 370 kBq capsule, with imaging performed at baseline and 7 days post-administration. Standard protocols require adherence to radiation safety guidelines and exclusion of patients with ileal resection or severe hepatic impairment. Diagnostic thresholds are stratified as <15% (mild), <10% (moderate), and <5% (severe) retention .

Methodological Insight: Ensure cohort homogeneity by excluding confounding factors (e.g., prior cholecystectomy). Use longitudinal study designs to correlate retention values with therapeutic outcomes (e.g., response to bile acid sequestrants) .

Q. How are diagnostic thresholds for BAM determined using this compound?

Diagnostic thresholds are derived from population studies comparing SeHCAT retention values in healthy subjects (retention >20%) and BAM patients. Thresholds are validated through clinical outcomes, such as symptom resolution post-treatment with bile acid sequestrants. Discrepancies in thresholds (e.g., 10% vs. 15%) often reflect variations in patient cohorts or imaging protocols .

Methodological Insight: Conduct systematic reviews to aggregate retention data across studies. Apply receiver operating characteristic (ROC) analysis to optimize threshold sensitivity/specificity .

Advanced Research Questions

Q. How do discrepancies in SeHCAT retention values impact clinical guidelines for BAM diagnosis?

Variations in retention thresholds (e.g., 10% vs. 15%) arise from differences in study populations, imaging techniques, or regional diagnostic practices. These discrepancies complicate guideline harmonization, necessitating meta-analyses to reconcile evidence. For example, the UK NICE guidelines advocate for SeHCAT, while other regions lack formal recommendations .

Methodological Insight: Perform meta-regression analyses to identify sources of heterogeneity. Collaborate with multi-center consortia to standardize protocols and validate thresholds across diverse populations .

Q. What experimental models validate this compound’s comparability to natural bile acids?

In vitro models (e.g., transfected cell lines expressing ileal bile acid transporters) and in vivo animal studies (e.g., bile duct-cannulated rodents) are used to compare SeHCAT’s absorption kinetics with natural bile acids. These models confirm its >95% ileal absorption and enterohepatic recirculation, supporting its diagnostic reliability .

Methodological Insight: Use isotopic labeling (e.g., 75Se vs. 14C) to track compound distribution. Pair with mass spectrometry for precise quantification in biological matrices .

Q. How can pharmacokinetic data optimize SeHCAT diagnostic protocols?

Pharmacokinetic studies reveal that 75Se excretion follows a biphasic pattern: 97% with a half-life of 2.6 days and 3% with a 62-day half-life. Optimize imaging timelines to minimize background radiation interference. Adjust dosing based on patient body mass index (BMI) to improve signal-to-noise ratios .

Methodological Insight: Develop compartmental pharmacokinetic models to predict retention dynamics. Validate with patient-specific factors (e.g., renal/hepatic function) using nonlinear mixed-effects modeling .

Q. What novel applications exist for this compound beyond BAM diagnosis?

Emerging research explores SeHCAT’s utility in assessing bile acid dysregulation in Crohn’s disease, radiation enteropathy, and post-cholecystectomy syndromes. Pilot studies correlate low retention values with mucosal inflammation biomarkers (e.g., fecal calprotectin) .

Methodological Insight: Design case-control studies to compare SeHCAT retention in BAM and non-BAM gastrointestinal disorders. Integrate multi-omics data (e.g., microbiome sequencing) to identify mechanistic links .

Methodological Resources

  • Data Analysis : Use tools like R or Python for ROC curve analysis and meta-regression .
  • Protocol Design : Refer to the Beilstein Journal’s guidelines for experimental reproducibility .
  • Ethical Compliance : Align participant selection with IRB standards, particularly for radiation-exposed cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauroselcholic acid
Reactant of Route 2
Reactant of Route 2
Tauroselcholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.